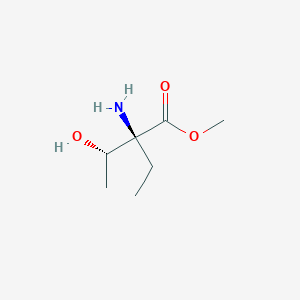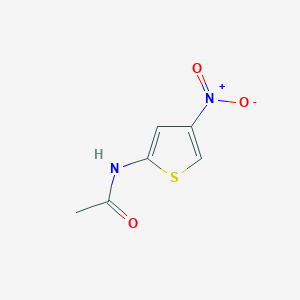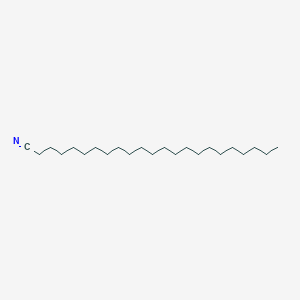![molecular formula C14H13N B15348637 2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)
2,3-Dimethyl-Benz[e]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-Benz[e]indole is a heterocyclic aromatic organic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-Benz[e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of these synthetic routes, ensuring higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-Benz[e]indole can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding oxides.
Reduction: Reducing functional groups within the molecule.
Substitution: Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
2,3-Dimethyl-Benz[e]indole has been explored for its applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interaction with biological systems and potential bioactivity.
Medicine: Investigating its therapeutic potential, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Dimethyl-Benz[e]indole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparación Con Compuestos Similares
2-Methyl-3H-benzo[e]indole
3,3-Dimethylbenz[e]indole
Benz[c,d]indolium-containing Monomethine Cyanine Dyes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C14H13N |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2,3-dimethylbenzo[e]indole |
InChI |
InChI=1S/C14H13N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-9H,1-2H3 |
Clave InChI |
ARTYIXTWUDPVQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


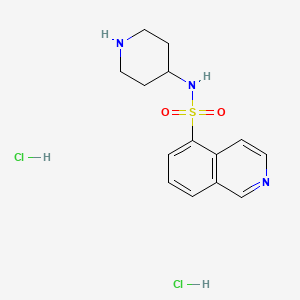
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
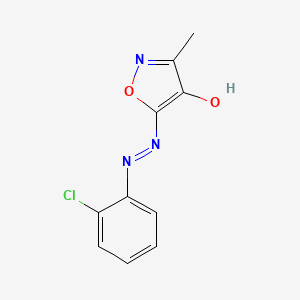
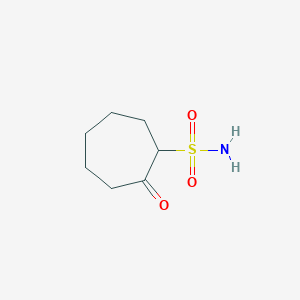
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
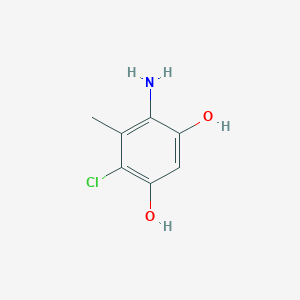
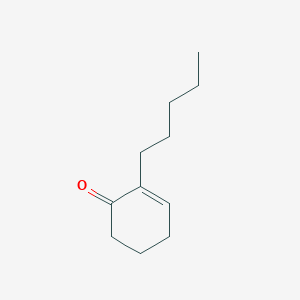
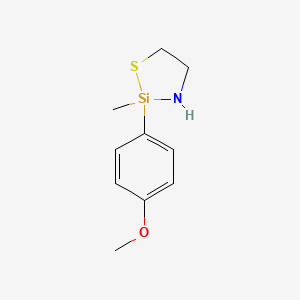
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
